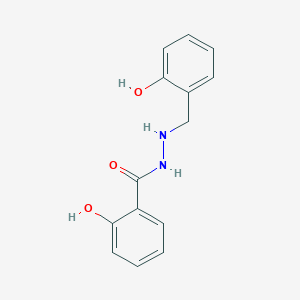![molecular formula C18H19NO3S B353005 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 842957-12-4](/img/structure/B353005.png)
3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also referred to as IBT and has been the subject of numerous studies due to its unique properties and potential uses in various fields.
科学的研究の応用
Structural Activity Relationship and Medicinal Importance
Benzothiazole derivatives, including compounds similar to 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one, are vital in medicinal chemistry because of their varied biological activities. These compounds are integral to many natural and synthetic bioactive molecules. Their pharmacological properties include antiviral, antimicrobial, antidiabetic, antitumor, anti-inflammatory, and anticancer activities. The benzothiazole scaffold, because of its unique methine center in the thiazole ring, serves as a key moiety in the development of new therapeutics. Structural variations, particularly substitutions at specific positions on the benzothiazole ring, have been rationalized based on their impact on biological activities (Bhat & Belagali, 2020).
Synthetic Protocols and Chemical Importance
Benzothiazole derivatives are core structures in secondary metabolites with considerable pharmacological importance. Synthetic procedures for these compounds have been extensively reviewed, highlighting methodologies such as Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and metal or base-catalyzed cyclization processes. These synthetic routes offer efficient and straightforward paths to diverse biologically active benzothiazole derivatives (Mazimba, 2016).
Environmental Impact and Ecotoxicology
Research on benzothiazole derivatives also extends to their environmental impact and ecotoxicology, particularly regarding their presence in water sources and potential endocrine-disrupting effects. Studies have highlighted the ubiquity of certain benzothiazole compounds in aquatic environments and their resistance to conventional wastewater treatment processes. The environmental persistence and bioaccumulation potential of these compounds necessitate further research on their ecological and health impacts (Haman et al., 2015).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of benzothiazole derivatives have been explored, showing potential for the development of new therapeutic agents. Certain benzofused thiazole derivatives have demonstrated distinct anti-inflammatory and antioxidant activities in vitro, underscoring the therapeutic potential of these compounds in managing inflammatory conditions and oxidative stress (Raut et al., 2020).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with benzo[d]thiazoles depend on their specific structure. Some may be harmful if swallowed, inhaled, or if they come into contact with the skin. It’s always important to handle chemical compounds with care and use appropriate safety measures.
将来の方向性
The study of benzo[d]thiazoles is a promising field due to their diverse biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in medicine12.
Please note that this is a general overview and may not apply to the specific compound you mentioned. For more detailed information, it would be best to refer to scientific literature or databases dedicated to chemical compounds.
特性
IUPAC Name |
3-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12(2)22-15-9-8-13(10-16(15)21-3)11-19-14-6-4-5-7-17(14)23-18(19)20/h4-10,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQYNQQWCFNTRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)